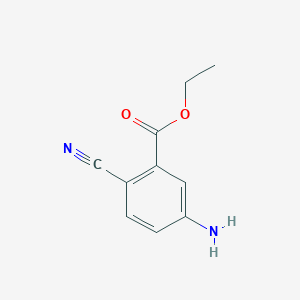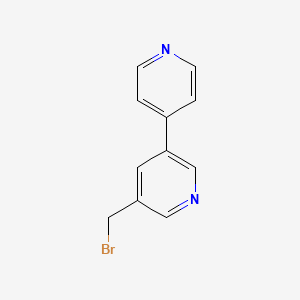
Ethyl 5-amino-2-cyanobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-2-cyanobenzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is known for its unique chemical structure and biological activity, making it a valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-cyanobenzoate can be achieved through several methods. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures (around 150°C) can yield cyanoacetanilide derivatives . Another method involves the use of bases such as potassium bis(trimethylsilyl)amide (KHMDS) in the presence of solvents like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The choice of reaction conditions and reagents may vary to optimize yield and purity. Industrial methods often focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for various applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-amino-2-cyanobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or hydrazones
Common Reagents and Conditions
Common reagents used in these reactions include bases like KHMDS, solvents such as 1,4-dioxane, and various aldehydes or ketones for condensation reactions . Reaction conditions often involve moderate to high temperatures and may require specific catalysts or reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions include heterocyclic compounds, Schiff bases, and hydrazones. These products are often of interest due to their potential biological activities and applications in medicinal chemistry .
Aplicaciones Científicas De Investigación
Ethyl 5-amino-2-cyanobenzoate has various applications in scientific research, including:
Chemistry: It serves as a precursor for the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Ethyl 5-amino-2-cyanobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, the compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Ethyl 5-amino-2-cyanobenzoate can be compared with other similar compounds, such as:
Ethyl 2-amino-5-cyanobenzoate: Similar in structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Methyl 2-cyanobenzoate: Another benzoic acid derivative with distinct chemical properties and applications.
2-Cyanomethyl benzoate: Used in similar synthetic routes but with different functional groups affecting its reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for targeted applications in research and industry.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
ethyl 5-amino-2-cyanobenzoate |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-8(12)4-3-7(9)6-11/h3-5H,2,12H2,1H3 |
Clave InChI |
CTWJDYIXYDAWJP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-3-Amino-3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13033634.png)
![2-iodo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13033635.png)


![2-(Dimethylamino)-4H-thieno[3,2-b]pyrrole-5-carboxylicacid](/img/structure/B13033646.png)


![4-Chloro-8,8-dimethyl-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine](/img/structure/B13033660.png)

![3,8-Dichloroimidazo[1,2-A]pyridine](/img/structure/B13033667.png)

![7-Chloro-3-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13033681.png)
